5-Ethynylthiophene-2-carboxylic acid

Beschreibung

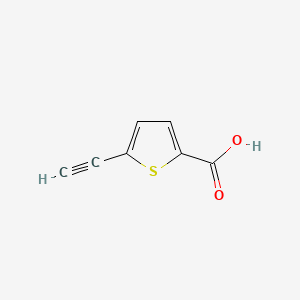

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-ethynylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O2S/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDSPXPVZWMEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665685 | |

| Record name | 5-Ethynylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174672-58-3 | |

| Record name | 5-Ethynylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Sonogashira Coupling and Hydrolysis

The most widely documented method involves a two-step process: (1) Sonogashira coupling to introduce the ethynyl group and (2) hydrolysis to deprotect the carboxylic acid.

Step 1: Sonogashira Coupling

Methyl 5-bromothiophene-2-carboxylate undergoes a palladium-catalyzed coupling with trimethylsilylacetylene (TMSA). Key conditions include:

The reaction proceeds via oxidative addition of the palladium catalyst to the bromothiophene, followed by transmetallation with TMSA and reductive elimination to form methyl 5-((trimethylsilyl)ethynyl)thiophene-2-carboxylate.

Step 2: Hydrolysis

The trimethylsilyl (TMS) group is removed using aqueous sodium hydroxide, followed by acidification to yield the carboxylic acid:

| Parameter | Details |

|---|---|

| Reagent | 2 N NaOH (2 equiv) |

| Solvent | Methanol |

| Temperature | Room temperature (25°C) |

| Reaction Time | 12 hours |

| Workup | Acidification with 10% HCl, extraction with dichloromethane (DCM) |

| Yield | 89% |

This step preserves the ethynyl functionality while converting the ester to a carboxylic acid.

Alternative Methods

While less common, other routes have been explored:

Direct Functionalization of Thiophene

A hypothetical approach involves brominating thiophene-2-carboxylic acid at the 5-position, followed by Sonogashira coupling. However, regioselective bromination of thiophene derivatives remains challenging, often requiring directing groups or harsh conditions.

Decarboxylative Coupling

Preliminary studies suggest that decarboxylative cross-coupling of thiophene-2-carboxylic acid derivatives with alkynes could bypass the need for pre-functionalized substrates. However, this method is尚未 experimentally validated for this compound.

Reaction Conditions and Optimization

Catalyst Loading and Selectivity

Reducing palladium catalyst loading to 0.5 mol% decreases costs but may prolong reaction times. Copper iodide (CuI) is essential for facilitating transmetallation, with stoichiometric amounts critical for preventing homocoupling side reactions.

Solvent Effects

Polar aprotic solvents like DMF enhance catalyst solubility but may necessitate higher temperatures. THF balances reactivity and solubility, making it preferable for room-temperature reactions.

Temperature and Time

Elevating temperatures to 60–80°C accelerates Sonogashira coupling but risks ethynyl group decomposition. Room-temperature conditions (25°C) over 24–72 hours optimize yield and purity.

Industrial Production Considerations

Scaling Challenges

Industrial adaptation requires addressing:

Analyse Chemischer Reaktionen

Types of Reactions: 5-Ethynylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiophene derivatives with different functional groups.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiophene derivatives with different functional groups.

Substitution: Substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Ethynylthiophene-2-carboxylic acid is used as a building block in the synthesis of various organic compounds, including dyes and polymers. It is particularly valuable in the development of organic electronic materials .

Biology and Medicine: In biological research, this compound is explored for its potential as a bioactive molecule. Its derivatives are studied for their antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors .

Wirkmechanismus

The mechanism of action of 5-Ethynylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. In dye-sensitized solar cells, for example, it acts as a sensitizer, absorbing light and transferring electrons to the semiconductor material. This process is facilitated by its conjugated structure, which allows efficient electron delocalization .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Differentiators of this compound

Reactivity: The ethynyl group enables unique reactivity in cross-coupling reactions (e.g., Sonogashira), which are absent in halogenated (e.g., –Cl, –Br) or alkylated (e.g., –CH₃) analogs. This facilitates the synthesis of conjugated polymers or bioactive molecules .

Electronic Effects : The electron-withdrawing ethynyl group increases the acidity of the carboxylic acid (pKa ~3.5) compared to methyl- or phenyl-substituted analogs (pKa ~4.2–4.8), enhancing its solubility in polar solvents .

Biological Potential: Unlike sulfanylmethyl or thiazole derivatives, the ethynyl group may reduce metabolic stability but offers a handle for bioorthogonal labeling in drug delivery systems .

Research Findings

- Synthetic Utility : this compound has been used to synthesize acetylene-linked covalent organic frameworks (COFs) with high thermal stability, outperforming dicarboxylic acid derivatives in porosity metrics .

- Biological Activity : Preliminary studies suggest moderate inhibition of cyclooxygenase-2 (COX-2), though less potent than 5-(3-methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid, which shows IC₅₀ values <1 μM .

- Material Applications : Its ethynyl group enhances charge transport in organic semiconductors, achieving conductivity of 10⁻³ S/cm, comparable to phenyl-substituted analogs .

Biologische Aktivität

5-Ethynylthiophene-2-carboxylic acid is a compound belonging to the thiophene derivative class, characterized by its unique molecular structure, which includes an ethynyl group and a carboxylic acid functional group. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on available research findings.

Biological Activity Overview

While specific biological activity data on this compound is limited, its structural components suggest several potential applications in biological systems. The compound has been primarily studied for its roles in:

- Antioxidant Activity : The presence of the thiophene ring and the carboxylic acid group may contribute to antioxidant properties, which are vital for reducing oxidative stress in cells.

- Electron Transfer Processes : As a sensitizer in dye-sensitized solar cells (DSSCs), it can potentially influence electron transfer processes, which may also translate to biological interactions with cellular components.

The mechanism of action for this compound involves:

- Electron Transfer : Its conjugated structure allows efficient electron delocalization, making it effective in transferring electrons to semiconductor materials in DSSCs. This property could also facilitate interactions with biological molecules, influencing metabolic pathways.

- Binding Affinity : Preliminary studies suggest that the compound may interact with specific proteins or enzymes, potentially modulating signaling pathways or inhibiting enzyme activities.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity Potential |

|---|---|---|

| 5-Methylthiophene-2-carboxylic acid | Methyl group instead of ethynyl | Moderate antioxidant activity |

| 5-Bromothiophene-2-carboxylic acid | Bromine substituent | Antimicrobial properties |

| 5-Chlorothiophene-2-carboxylic acid | Chlorine substituent | Anticancer properties |

Case Studies and Research Findings

- Antioxidant Studies : Research indicates that compounds with thiophene rings exhibit significant antioxidant activity. While direct studies on this compound are lacking, related compounds have demonstrated the ability to scavenge free radicals effectively .

- Anticancer Potential : In studies involving derivatives of thiophene, compounds have shown promising anticancer activity against various cancer cell lines. For example, analogs of thiophene derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition .

- Dye-Sensitized Solar Cells (DSSCs) : The compound's role as a sensitizer in DSSCs has been explored, highlighting its efficiency in electron transfer processes which could be leveraged for therapeutic applications in photodynamic therapy .

Future Directions

Further research is essential to elucidate the full range of biological activities associated with this compound. Key areas for future investigation include:

- Pharmacological Studies : Detailed pharmacological profiling to assess therapeutic potential and safety.

- Mechanistic Studies : Understanding the molecular interactions at play when the compound interacts with biological targets.

- Clinical Trials : Exploring potential clinical applications based on preclinical findings.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 5-Ethynylthiophene-2-carboxylic acid?

Methodological Answer:

The synthesis of this compound involves functionalizing the thiophene ring with ethynyl and carboxylic acid groups. A common approach is to use cross-coupling reactions (e.g., Sonogashira coupling) to introduce the ethynyl moiety. For example:

Starting Material: Begin with a halogenated thiophene-2-carboxylic acid derivative (e.g., 5-bromothiophene-2-carboxylic acid).

Coupling Reaction: React with trimethylsilylacetylene (TMSA) under palladium catalysis (Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃) and solvent (THF or DMF) at 60–80°C for 12–24 hours .

Deprotection: Remove the TMS protecting group using tetrabutylammonium fluoride (TBAF) in THF.

Purification: Isolate the product via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Key Considerations:

- Monitor reaction progress using TLC or HPLC.

- Optimize catalyst loading (0.5–2 mol%) to minimize side reactions.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

Refer to SDS guidelines for thiophene derivatives (analogous compounds):

- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use respiratory protection (N95 mask) if handling powders .

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of dust or vapors .

- First Aid:

- Storage: Keep in a cool, dry place away from incompatible materials (strong oxidizers, acids, bases) .

Advanced: How can researchers resolve contradictions in reported toxicological data for thiophene derivatives like this compound?

Methodological Answer:

Discrepancies in toxicity data (e.g., acute oral toxicity vs. dermal irritation) may arise from:

Variability in Test Models: Compare data across standardized assays (e.g., OECD Test Guidelines) .

Purity of Samples: Impurities (e.g., residual palladium from synthesis) can skew results. Validate purity via NMR (>95%) and ICP-MS (for metal traces) .

Exposure Routes: Re-evaluate toxicity under realistic experimental conditions (e.g., in vitro vs. in vivo models) .

Example: If acute toxicity (LD₅₀) conflicts between studies, conduct dose-response assays in rodents using a standardized protocol (OECD 423) .

Advanced: What strategies mitigate risks when handling incompatible materials (e.g., strong oxidizers) with this compound?

Methodological Answer:

The compound reacts violently with strong oxidizers (e.g., KMnO₄, HNO₃) and bases (e.g., NaOH), producing hazardous gases (CO, SOₓ) . Mitigation strategies include:

- Segregation: Store separately in chemical compatibility cabinets.

- Reaction Design: Use inert atmospheres (N₂/Ar) and slow addition techniques to control exothermic reactions.

- Waste Management: Neutralize acidic/basic byproducts before disposal (e.g., using bicarbonate for acids) .

Advanced: How does this compound behave under non-ambient conditions (e.g., high temperature, UV exposure)?

Methodological Answer:

- Thermal Stability: Decomposes above 200°C, releasing CO, CO₂, and sulfur oxides. Use TGA/DSC to profile decomposition thresholds .

- Photostability: UV-Vis spectroscopy (λ = 254 nm) shows partial degradation over 24 hours; store in amber glass under inert gas .

- Hydrolytic Stability: Stable in neutral aqueous solutions (pH 6–8) but hydrolyzes in strong acids/bases. Monitor pH during aqueous workups .

Advanced: What analytical techniques ensure purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

- NMR: Assign peaks for ethynyl (δ ~2.5 ppm, triplet) and carboxylic acid (δ ~12 ppm, broad) protons .

- FT-IR: Identify C≡C stretch (~2100 cm⁻¹) and carboxylic O-H stretch (~2500–3000 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.